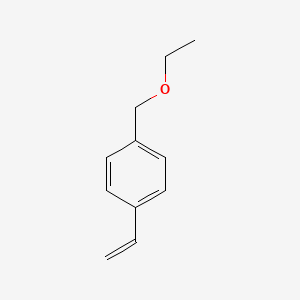

p-Vinylbenzyl ethyl ether

CAS No.:

Cat. No.: VC16236343

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O |

|---|---|

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 1-ethenyl-4-(ethoxymethyl)benzene |

| Standard InChI | InChI=1S/C11H14O/c1-3-10-5-7-11(8-6-10)9-12-4-2/h3,5-8H,1,4,9H2,2H3 |

| Standard InChI Key | BDBVDFRJFFAWBO-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1=CC=C(C=C1)C=C |

Introduction

Synthetic Methodologies

Williamson Ether Synthesis

A plausible route involves the Williamson ether synthesis, where p-vinylbenzyl bromide reacts with sodium ethoxide. This method proceeds via an SN₂ mechanism, yielding the ether and sodium bromide as a byproduct:

Reaction conditions typically require anhydrous ethanol as a solvent, temperatures of 60–80°C, and prolonged stirring (12–24 hours) . Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance yield by mitigating solubility issues.

Acid-Catalyzed Dehydration

Alternative pathways adapt methodologies from benzyl vinyl ether production . For instance, p-vinylbenzyl alcohol and ethanol could undergo acid-catalyzed dehydration:

Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyze this reaction at 100–120°C, with yields optimized via azeotropic distillation to remove water.

Grignard Reagent Intermediates

Studies on p-vinylbenzylmagnesium chloride highlight the utility of Grignard reagents in ether synthesis . Reacting p-vinylbenzylmagnesium chloride with ethyl bromide or ethyl tosylate in diethyl ether could yield the target compound:

This method demands strict anhydrous conditions and temperatures below 0°C to prevent side reactions.

Physicochemical Properties

Physical State and Solubility

p-Vinylbenzyl ethyl ether is a colorless liquid at room temperature, with a boiling point estimated at 180–190°C (extrapolated from benzyl vinyl ether analogs ). It exhibits moderate polarity, rendering it miscible with common organic solvents (e.g., toluene, acetone, ethyl acetate) but insoluble in water.

| Property | Value |

|---|---|

| Molecular Weight | 164.20 g/mol |

| Density (20°C) | ~1.01 g/cm³ |

| Refractive Index (n²⁰D) | ~1.52 |

| Flash Point | ~75°C (closed cup) |

Spectroscopic Characteristics

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, –OCH₂CH₃), 3.65 (q, 2H, –OCH₂CH₃), 5.15–5.30 (m, 2H, CH₂=CH–), 6.70–6.90 (m, 1H, CH₂=CH–), 7.20–7.40 (m, 4H, aromatic).

-

IR: Strong absorption at 1120 cm⁻¹ (C–O–C stretch), 1640 cm⁻¹ (C=C stretch), 3050 cm⁻¹ (aromatic C–H).

Chemical Reactivity and Stability

Acid-Catalyzed Hydrolysis

In the presence of mineral acids, the ether undergoes hydrolysis to p-vinylbenzyl alcohol and ethanol:

This reaction proceeds rapidly under refluxing aqueous HCl (6 M, 2–4 hours) .

Halogenation

Electrophilic addition of halogens (e.g., Br₂) to the vinyl group yields dihalogenated derivatives, though competing aromatic substitution may occur without regiochemical control.

Industrial and Research Applications

Polymer Chemistry

p-Vinylbenzyl ethyl ether serves as a monomer for synthesizing thermosetting resins and cross-linked polymers. Copolymerization with styrene or methyl methacrylate enhances material toughness and thermal stability .

Surface Coatings

Its low volatility and reactive vinyl group make it suitable for UV-curable coatings, where it acts as a reactive diluent, reducing viscosity without compromising film integrity.

Pharmaceutical Intermediates

The ether’s stability under basic conditions facilitates its use in prodrug synthesis, where controlled hydrolysis releases active agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume